molecular formula C19H20N4O2S B2556278 N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide CAS No. 1903780-04-0

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide

Cat. No. B2556278
CAS RN: 1903780-04-0
M. Wt: 368.46
InChI Key: VVLHZMLLJNKDPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a key component of nucleic acids . Pyrimidine derivatives have been found to exhibit various biological activities .


Chemical Reactions Analysis

The compound has been studied as part of a systematic structure modification effort to identify full antagonists of the androgen receptor. Modifications to reduce metabolism mediated by aldehyde oxidase (AO) have been explored.


Physical And Chemical Properties Analysis

The compound is a colorless crystal . Its molecular weight is 302.338.

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of novel heterocyclic compounds derived from similar chemical frameworks involves complex reactions that yield a range of biologically active molecules. These compounds have been synthesized to investigate their potential as anti-inflammatory, analgesic, and COX-2 inhibitory agents. For instance, studies have shown that certain synthesized derivatives exhibit significant inhibitory activity on COX-2 selectivity, along with notable analgesic and anti-inflammatory activities, suggesting their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor and Antibacterial Activities

Research into the synthesis of tetrahydropyrimidine and thienopyrimidine derivatives under various conditions has shown that these compounds possess promising antitumor and antibacterial properties. The modifications in the chemical structure of these derivatives significantly influence their biological activities, offering a foundation for the development of new therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Anti-angiogenic and DNA Cleavage Activities

Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their anti-angiogenic and DNA cleavage abilities. The studies demonstrate that these compounds effectively block the formation of blood vessels in vivo and exhibit differential DNA binding/cleavage capabilities, highlighting their potential as anticancer agents (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

Mechanism of Action

properties

IUPAC Name

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-12-10-17(24)22-19(20-12)23-8-6-14(7-9-23)21-18(25)16-11-13-4-2-3-5-15(13)26-16/h2-5,10-11,14H,6-9H2,1H3,(H,21,25)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLHZMLLJNKDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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